2-bromoprop-2-ene-1-thiol
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Overview
Description
It is a colorless to light yellow liquid with a pungent odor and is soluble in organic solvents such as ethanol and ether
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoprop-2-ene-1-thiol can be synthesized through several methods. One common approach involves the reaction of allyl bromide with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction typically occurs under mild conditions and can be carried out in an organic solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromoprop-2-ene-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Addition Reactions: The double bond in the compound allows for addition reactions, such as thiol-ene reactions, where the thiol group adds to the double bond of another molecule
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are typically used.
Addition Reactions: Radical initiators or UV light can facilitate thiol-ene reactions
Major Products Formed
Scientific Research Applications
2-Bromoprop-2-ene-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromoprop-2-ene-1-thiol largely depends on the type of reaction it undergoes. In thiol-ene reactions, the thiol group adds to an alkene via a radical-mediated process, forming a thioether bond. This reaction is typically initiated by light or thermal activation and proceeds with high efficiency and specificity .
Comparison with Similar Compounds
Similar Compounds
Allyl Mercaptan: Similar in structure but lacks the bromine atom.
2-Bromoethanethiol: Similar in containing both bromine and thiol groups but lacks the double bond.
3-Bromoprop-1-ene-1-thiol: Similar but with a different position of the bromine atom.
Uniqueness
2-Bromoprop-2-ene-1-thiol is unique due to the presence of both a bromine atom and a thiol group, along with a double bond. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-bromoprop-2-ene-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrS/c1-3(4)2-5/h5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGBAFRWWUZPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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